molecular formula C14H24ClNO B5380912 N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride

N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride

Cat. No.: B5380912
M. Wt: 257.80 g/mol
InChI Key: MKICMIHDYBEVHZ-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenoxy group substituted with methyl and isopropyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride typically involves the reaction of 3-methyl-4-propan-2-ylphenol with ethylene oxide to form 2-(3-methyl-4-propan-2-ylphenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce different functional groups into the phenoxy ring.

Scientific Research Applications

N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The ethylamine group can act as a nucleophile, participating in various biochemical pathways. The phenoxy group can interact with hydrophobic regions of proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
  • N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride
  • N-ethyl-2-(3-methyl-4-ethylphenoxy)ethanamine;hydrochloride

Uniqueness

N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride is unique due to the specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups provides distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

IUPAC Name

N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-5-15-8-9-16-13-6-7-14(11(2)3)12(4)10-13;/h6-7,10-11,15H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKICMIHDYBEVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=C(C=C1)C(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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